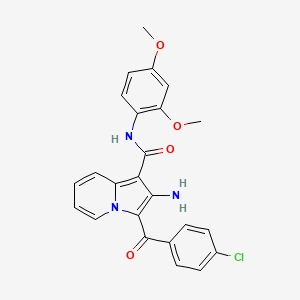

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-31-16-10-11-17(19(13-16)32-2)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSQCJQNMALAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR), drawing from various research studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an indolizine core, substituted with a chlorobenzoyl group and a dimethoxyphenyl moiety. The substitutions are crucial for its biological activity, particularly in modulating receptor interactions.

Research indicates that compounds similar to 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide act as allosteric enhancers of the A1 adenosine receptor. Allosteric modulation allows these compounds to enhance receptor activity without directly activating the receptor themselves, leading to a more refined therapeutic effect .

2. Structure-Activity Relationships (SAR)

A detailed SAR study revealed that modifications at specific positions on the indolizine scaffold significantly influence biological activity. For instance, substituents at the 4-position of the benzoyl group were found to enhance binding affinity and functional response at the A1 receptor .

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Increased binding affinity |

| 5-position | Contributes additively to activity |

3. Pharmacological Effects

The compound has been evaluated for various pharmacological effects:

- Cardiovascular Effects : It has shown potential in modulating heart rate and myocardial oxygen consumption through A1 receptor activation.

- Neuroprotective Effects : Studies suggest that it may provide neuroprotection in models of cerebral ischemia by enhancing endogenous adenosine signaling .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on A1 Receptor Modulation : In a study published in 2013, researchers synthesized analogs of this compound and assessed their effects on A1 receptor-mediated cAMP signaling. The most active compounds demonstrated significant enhancement of agonist binding, suggesting potential therapeutic applications in cardiovascular diseases .

- Neuroprotective Study : Another study highlighted its neuroprotective properties in animal models of stroke, where it was able to reduce infarct size and improve functional outcomes by acting on adenosine receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional features of 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide with analogous indolizine derivatives:

Key Structural and Functional Insights:

Dimethoxy groups (e.g., 2,4-dimethoxyphenyl) may improve solubility and metabolic stability compared to monosubstituted analogs like the 2-methoxyphenyl derivative .

Biological Activity Trends: Analogs with methoxybenzoyl groups (e.g., ) exhibit dual agonist-antagonist effects on A1 adenosine receptors at varying concentrations, suggesting a concentration-dependent mechanism . Nitro-substituted derivatives (e.g., ) may act as prodrugs, requiring enzymatic reduction for activation, though this remains speculative without direct evidence.

Q & A

Q. Functionalization :

- Amino groups are introduced via nucleophilic substitution (e.g., using NH₃ or alkylamines).

- Carboxamide groups are added via coupling agents like EDCI or DCC .

Benzoylation : 4-Chlorobenzoyl chloride is reacted under basic conditions (e.g., NaOH/DMF) to introduce the chlorobenzoyl moiety .

Methoxylation : 2,4-Dimethoxyaniline is coupled via amide bond formation .

- Optimization : Yield improvements require precise stoichiometry, temperature control (e.g., reflux in DMF), and purification via column chromatography (hexane:ethyl acetate gradients) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .

- Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can conflicting spectral or biological activity data for this compound be resolved?

- Case Example : Discrepancies in antimicrobial assay results may arise from:

Purity Issues : Trace solvents (e.g., DMF) or unreacted intermediates can skew bioactivity. Re-purify via recrystallization or HPLC .

Stereochemical Variations : Racemization during synthesis alters binding affinity. Use chiral chromatography or circular dichroism (CD) to confirm stereopurity .

Assay Conditions : Adjust pH, temperature, or solvent (e.g., DMSO concentration) to match physiological relevance .

- Validation : Cross-reference data with X-ray crystallography (for solid-state structure) and molecular docking studies (e.g., AutoDock Vina) to correlate structure-activity relationships .

Q. What strategies optimize the compound’s solubility and stability for in vitro studies?

- Solubility Enhancement :

- Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .

- Modify substituents (e.g., replace methoxy groups with hydrophilic moieties like –OH or –SO₃H) .

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Protect from light (due to aromatic chloro groups) using amber vials .

Q. How can researchers identify biological targets and mechanisms of action for this compound?

- Target Identification :

Proteomics : Use affinity chromatography with immobilized compound to capture binding proteins .

CRISPR Screening : Genome-wide knockout libraries identify genes essential for compound activity .

- Mechanistic Studies :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cellular Pathways : MAPK/ERK or PI3K/Akt modulation assessed via Western blot .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Challenges :

- Exothermic Reactions : Benzoylation steps may require cooling (0–5°C) to prevent side reactions .

- Low Yields in Cyclization : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and degas solvents to avoid oxidation .

- Solutions :

- Use continuous flow reactors for safer scaling .

- Implement PAT (Process Analytical Technology) for real-time monitoring .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact bioactivity?

- Comparative Analysis :

- 4-Chlorobenzoyl : Enhances lipophilicity (logP ~3.5) and membrane permeability .

- 2,4-Dimethoxyphenyl : Improves solubility but may reduce target binding affinity due to steric hindrance .

- SAR Table :

| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| 4-Cl | 0.8 (EGFR) | 0.05 |

| 4-OCH₃ | 2.1 (EGFR) | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.